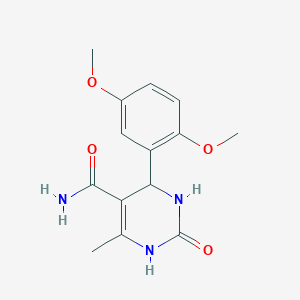
MFCD02085652
概要
説明
The compound “4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with two methoxy groups attached . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring and a phenyl ring. The phenyl ring has two methoxy groups attached, which could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine ring, the methoxy groups, and the amide group could all potentially participate in various chemical reactions .科学的研究の応用
Anticancer Drug Development
A novel oral anticancer drug, S-1, was developed to enhance the efficacy and reduce the toxicity of 5-fluorouracil (5-FU). S-1 comprises tegafur, a prodrug that is metabolically converted to 5-FU, and two modulators (gimestat and otastat potassium) that inhibit the degradation of 5-FU and mitigate its gastrointestinal toxicity. This drug demonstrates the potential of pyrimidine derivatives in targeted cancer therapy, with clinical trials confirming its effectiveness and tolerability in advanced gastric cancer patients (Sakata et al., 1998).
Environmental Health and Safety
Research on polybrominated diphenyl ethers (PBDEs), used as flame retardants, illustrates the environmental and occupational exposure risks associated with chemical compounds. Workers at electronics dismantling plants showed significantly higher levels of PBDEs compared to controls, emphasizing the importance of monitoring and managing chemical exposures to safeguard health (Sjödin et al., 1999).
Neuropharmacology
The neuropharmacological properties of 2,5-dimethoxy-4-methylamphetamine (DOM) were studied, highlighting the complex interactions between chemical structures and their biological effects on the nervous system. This research underscores the significance of understanding the neuropharmacological implications of synthetic compounds, which may inform the development of new therapeutic agents or elucidate the mechanisms underlying drug-induced changes in perception and behavior (Wallach et al., 1972).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of anticonvulsant agents, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), offer insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic compounds. Such studies are crucial for optimizing drug dosing, minimizing toxicities, and enhancing therapeutic efficacy (Martin et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-7-11(13(15)18)12(17-14(19)16-7)9-6-8(20-2)4-5-10(9)21-3/h4-6,12H,1-3H3,(H2,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRFTRSEJHOVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B4050206.png)
![3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B4050210.png)
![N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide](/img/structure/B4050221.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B4050226.png)
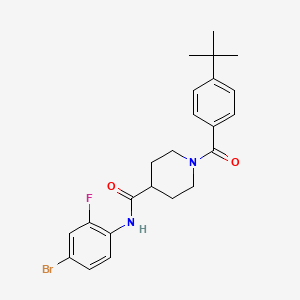
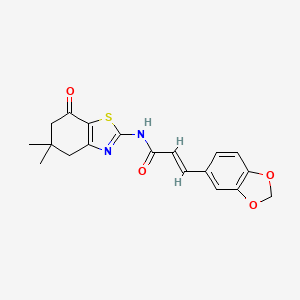
![3-methyl-N-{[4-methyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4050248.png)
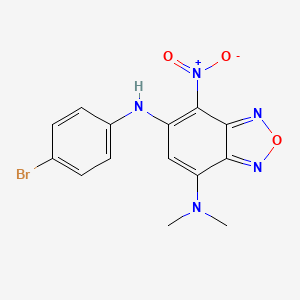
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide](/img/structure/B4050270.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4050274.png)
![2-{4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazin-1-yl}nicotinonitrile](/img/structure/B4050276.png)
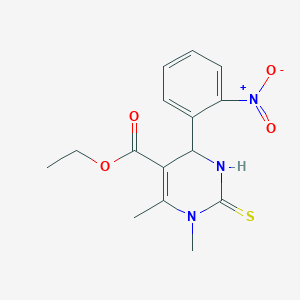
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4050313.png)
